molecular formula C8H5ClFNO B1318774 2-Chloro-6-fluoro-3-methoxybenzonitrile CAS No. 886761-59-7

2-Chloro-6-fluoro-3-methoxybenzonitrile

Cat. No.: B1318774
CAS No.: 886761-59-7
M. Wt: 185.58 g/mol
InChI Key: SKNWUBSKXNQZDD-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-methoxybenzonitrile” is a chemical compound with the CAS Number: 1017777-72-8 . It has a molecular weight of 185.58 . The IUPAC name for this compound is 6-chloro-2-fluoro-3-methoxybenzonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile core with chlorine, fluorine, and methoxy functional groups attached to it . The exact positions of these groups can be determined from the name of the compound: the chlorine is on the 2nd carbon, the fluorine is on the 6th carbon, and the methoxy group is on the 3rd carbon of the benzonitrile core .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Chloro-6-fluoro-3-methoxybenzonitrile is utilized in the synthesis of bioactive heterocycles, a class of compounds with diverse biological activities. The fluorine atom in these compounds plays a significant role in medicinal chemistry, contributing to anti-cancer, anti-inflammatory, and anti-parasitic properties, among others. The compound's crystal structure has been studied to understand its molecular configuration and potential in creating bioactive heterocycles (Naveen et al., 2006).

Anti-Tumor Activities

  • Derivatives of this compound have been synthesized for their potential anti-tumor activities. For instance, novel 4-aminoquinazoline derivatives show activity against Bcap-37 cell proliferation, indicating the compound's relevance in developing anti-cancer therapies (Li, 2015).

Synthesis of Substituted Arylboronic Esters

  • This compound is involved in the synthesis of various substituted 2-cyanoarylboronic esters. These esters have applications in organic synthesis, offering high yields, purities, and good regioselectivities (Lysén et al., 2006).

Spectroscopic and Structural Analysis

  • The compound has been subject to X-ray and spectroscopic analysis to determine its structural features, such as its molecular geometry and internal rotational barriers. Such studies are crucial for understanding the physical and chemical properties of the compound (Jukić et al., 2010).

Radical Anion Reactions

  • Radical anions of aromatic carbonitriles, including this compound, have been used for arylation of fluorinated benzonitriles. This showcases the compound's role in developing new synthetic methodologies in organic chemistry (Peshkov et al., 2019).

Computational Screening for Redox Active Materials

  • In redox flow batteries, this compound has been identified as a potential redox active material. Computational screening has highlighted its suitability based on factors like oxidation potential, reduction potential, and solvation energy (Moon & Han, 2016).

Vibrational Analysis

  • The vibrational analysis of this compound contributes to the understanding of molecular vibrations in organic molecules, which is important in spectroscopy and molecular identification (Kumar & Rao, 1997).

Safety and Hazards

This compound is considered hazardous. It’s toxic in contact with skin, causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, skin contact, or eye contact, seek medical attention immediately .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNWUBSKXNQZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590703
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-59-7
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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